molecular formula C12H12N2O4 B121485 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid CAS No. 154420-28-7

2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid

Cat. No. B121485
CAS RN: 154420-28-7
M. Wt: 248.23 g/mol
InChI Key: JCXLPVAAGYNKBT-SECBINFHSA-N
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Description

2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid is a potent agonist at the AMPA receptor subtype of glutamic acid receptors . It is responsible for the majority of fast excitatory synaptic transmission, and its overactivation is potently excitotoxic .


Synthesis Analysis

The synthesis of this compound has been described in various studies . For instance, one study describes the synthesis of an analogue of the AMPA receptor agonist . Another study provides an overview of metal-free synthetic routes to isoxazoles, which are commonly found in many commercially available drugs .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid have been explored in several studies . For instance, one study discusses the synthetic and therapeutic expedition of isoxazole and its analogs . Another study discusses the discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid can be found in various resources . For instance, ChemSpider provides information about its molecular formula, average mass, and monoisotopic mass .

Scientific Research Applications

1. AMPA Receptor Agonism and Antagonism

2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid, known as a partial agonist at the AMPA subtype of excitatory amino acid receptors, demonstrates significant pharmacological interest. The resolution of this compound into its S-(+)- and R-(-)-isomers led to the discovery that S-(+)-APPA shows full AMPA receptor agonism, while R-(-)-APPA acts as an AMPA receptor antagonist. This differentiation highlights the compound's dual potential in modulating excitatory neurotransmission through AMPA receptors (Ebert et al., 1994).

2. Synthesis and Structural Analysis

The efficient synthesis and structural analysis of this compound and its analogs have been a focal point of research. For instance, the compound has been synthesized via bromomethylation, optimized through equilibrium control. This process underlines the compound's chemical versatility and adaptability for various research applications (Begtrup & Sløk, 1993). Additionally, the structural determination of this compound's analogs provides insights into its interaction with neuroreceptors, furthering our understanding of its pharmacological properties (Bang-Andersen et al., 1997).

3. Neuroprotective Potential

Research has also explored the neuroprotective aspects of this compound's analogs. One study developed novel excitatory amino acid receptor antagonists derived from this compound, which demonstrated the potential for neuroprotection against excitotoxicity, a process implicated in various neurodegenerative diseases (Krogsgaard‐Larsen et al., 1991).

4. Bioisostere Synthesis and Pharmacology

The synthesis of bioisosteric analogs of this compound has also been a significant area of research. These studies contribute to understanding how structural changes affect pharmacological activity, with implications for designing more effective and selective drugs (Pajouhesh & Curry, 1998).

5. Excitatory Amino Acid Transporter Effects

This compound and its analogs have been studied for their effects on excitatory amino acid transporters (EAAT). Research has shown that certain analogs can selectively inhibit uptake by specific EAAT subtypes, offering potential therapeutic targets for neurological conditions (Bräuner‐Osborne et al., 2000).

6. Application in Biocatalysis and Drug Metabolism

There's also interest in the use of this compound in biocatalysis and drug metabolism studies. For example, its metabolites were prepared using microbial-based systems, aiding in understanding its metabolic pathways and pharmacokinetics (Zmijewski et al., 2006).

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid involves its role as a potent agonist at the AMPA receptor subtype of glutamic acid receptors . Overactivation of these receptors is potently excitotoxic .

Future Directions

The future directions for research on 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid could involve further exploration of its synthesis, its potential therapeutic applications, and its mechanism of action. As our understanding of its role in excitatory synaptic transmission grows, so too will the potential for its use in treating conditions related to this process .

properties

IUPAC Name

(2R)-2-amino-3-(3-oxo-5-phenyl-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c13-9(12(16)17)6-8-10(18-14-11(8)15)7-4-2-1-3-5-7/h1-5,9H,6,13H2,(H,14,15)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLPVAAGYNKBT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NO2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NO2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934986
Record name 3-(3-Hydroxy-5-phenyl-1,2-oxazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid

CAS RN

154420-28-7
Record name 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154420287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Hydroxy-5-phenyl-1,2-oxazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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